3-[2-({[(4-chloro-2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide
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Overview
Description
3-[2-({[(4-chloro-2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide is a useful research compound. Its molecular formula is C23H18ClFN4O3S and its molecular weight is 484.93. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methodologies
The studies have highlighted innovative synthesis methodologies for creating compounds with potential therapeutic properties. For example, the development of fluoronucleosides, isothiocyanato C-nucleosides, and thioureylene di-C-nucleosides via cyclic sulfates outlines a pathway for creating nucleotide analogues with a nonionic bridge isosteric of the phosphate group, which could have implications in drug design and development (Fuentes, Angulo, & Pradera, 2002). Additionally, the synthesis of antimycobacterial compounds through the treatment of 4-fluoro-3-chloroaniline with potassium thiocyanate, leading to various benzothiazole derivatives, demonstrates a method for generating compounds with antimicrobial activities (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Antimicrobial Activities
Research on the antimycobacterial activity of synthesized fluorinated benzothiazolo imidazole compounds indicates a promising direction for developing new antimicrobials. Some compounds have shown significant anti-microbial activity, suggesting potential applications in combating microbial infections (Sathe et al., 2011).
Development of Novel Compounds
The exploration of new compounds with therapeutic potential is a significant area of application. For instance, the creation of substituted imidazo[1,2-a]pyridines as antiulcer agents signifies the pursuit of novel treatments for gastrointestinal disorders. These compounds were synthesized with a focus on antisecretory and cytoprotective properties, although they did not display significant antisecretory activity in rat models; some demonstrated good cytoprotective properties (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Mechanism of Action
Target of Action
The compound contains an indole nucleus, which is found in many bioactive compounds and binds with high affinity to multiple receptors . Therefore, it’s possible that this compound could interact with various biological targets.
Mode of Action
The exact mode of action would depend on the specific targets of the compound. Generally, compounds with an indole nucleus can exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Given the wide range of activities associated with indole derivatives, it’s likely that multiple pathways could be involved .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the potential activities associated with indole derivatives, the effects could be quite diverse .
Properties
IUPAC Name |
3-[2-[2-(4-chloro-2-fluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(furan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN4O3S/c24-16-6-7-20(19(25)12-16)28-21(30)14-33-23-26-8-9-29(23)17-4-1-3-15(11-17)22(31)27-13-18-5-2-10-32-18/h1-12H,13-14H2,(H,27,31)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDYWLSBKKAIOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3)Cl)F)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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